3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride
Description
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole moiety, which is a common structural motif in many biologically active molecules.
Properties
CAS No. |
2694733-81-6 |
|---|---|
Molecular Formula |
C18H22Cl2N4O |
Molecular Weight |
381.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the 1H-1,3-benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 2-bromoethylamine to introduce the 2-aminoethyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Amidation: The resulting intermediate is then reacted with 3-bromobenzoyl chloride to form the benzamide linkage. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its benzodiazole structure.
Biological Research: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating their signaling pathways. This compound may also affect cellular processes by altering the function of proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: The parent compound, which serves as a core structure for many derivatives.
2-(2-Aminoethyl)-1H-1,3-benzodiazole: A simpler analog with similar biological activity.
3-(2-Bromoethyl)-1H-1,3-benzodiazole: Another derivative used in synthetic chemistry.
Uniqueness
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (aminoethyl and benzamide) allow for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
